molecular formula C16H22N6O B15122134 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine

Cat. No.: B15122134
M. Wt: 314.39 g/mol
InChI Key: HHYNXRUGTDMZSQ-UHFFFAOYSA-N
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Description

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxypyrimidine group, a piperazine ring, and an isopropyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxypyrimidine Intermediate: The methoxypyrimidine intermediate can be synthesized by reacting 4-chloropyrimidine with methanol in the presence of a base such as sodium methoxide.

    Piperazine Ring Formation: The methoxypyrimidine intermediate is then reacted with piperazine to form the piperazine-substituted pyrimidine.

    Isopropyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The pyrimidine rings can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and isopropyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a methoxy group.

    1-(2-Pyrimidyl)piperazine: Lacks the isopropyl substitution and methoxy group.

Uniqueness

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine is unique due to its combination of a methoxypyrimidine group, piperazine ring, and isopropyl-substituted pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

IUPAC Name

4-methoxy-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C16H22N6O/c1-12(2)16-17-5-4-13(20-16)21-6-8-22(9-7-21)14-10-15(23-3)19-11-18-14/h4-5,10-12H,6-9H2,1-3H3

InChI Key

HHYNXRUGTDMZSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CCN(CC2)C3=CC(=NC=N3)OC

Origin of Product

United States

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